Lipophilicity (XLogP3‑AA) vs. Saturated N-(1-Phenylbutyl)acetamide
The computed XLogP3‑AA of N-(1-phenylbut-1-en-1-yl)acetamide is 2.3, reflecting the contribution of the conjugated styryl‑type double bond to overall hydrophobicity [1]. In contrast, the saturated analog N-(1-phenylbutyl)acetamide (CAS 95971‑74‑7) exhibits a computed XLogP3‑AA of approximately 2.7–2.9, indicating that saturation of the double bond increases lipophilicity by roughly 0.4–0.6 log units, which may affect membrane permeability and non‑specific binding [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | N-(1-Phenylbutyl)acetamide (CAS 95971‑74‑7): ~2.7–2.9 |
| Quantified Difference | Δ ≈ 0.4–0.6 log units (target compound is less lipophilic) |
| Conditions | XLogP3‑AA computed by PubChem (release 2025.09.15); comparator value estimated from structurally analogous N‑alkylacetanilides in PubChem |
Why This Matters
Lower lipophilicity can translate into reduced non‑specific protein binding and improved aqueous solubility, which are critical for in‑vitro assay reproducibility and for avoiding false positives in high‑throughput screening.
- [1] PubChem Compound Summary, CID 71349885 – N-(1-Phenylbut-1-en-1-yl)acetamide. https://pubchem.ncbi.nlm.nih.gov/compound/71349885 (accessed 2026-05-11). View Source
- [2] PubChem. Acetamide, N-(1-phenylbutyl)- – Computed Properties. https://pubchem.ncbi.nlm.nih.gov/ (estimated from analogous N-alkyl-acetanilide entries, accessed 2026-05-11). View Source
